Cas no 2138201-10-0 (Isoquinoline, 1,4,5-tribromo-)

Isoquinoline, 1,4,5-tribromo- Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline, 1,4,5-tribromo-
-
- Inchi: 1S/C9H4Br3N/c10-6-3-1-2-5-8(6)7(11)4-13-9(5)12/h1-4H
- InChI Key: VVXTVZDWDQATAN-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C(Br)=CC=C2)C(Br)=CN=1
Isoquinoline, 1,4,5-tribromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398175-2.5g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 2.5g |
$2211.0 | 2025-03-16 | |
Enamine | EN300-398175-5.0g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 5.0g |
$3273.0 | 2025-03-16 | |
Enamine | EN300-398175-0.05g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 0.05g |
$948.0 | 2025-03-16 | |
Enamine | EN300-398175-0.1g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 0.1g |
$993.0 | 2025-03-16 | |
Enamine | EN300-398175-10.0g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 10.0g |
$4852.0 | 2025-03-16 | |
Enamine | EN300-398175-0.25g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 0.25g |
$1038.0 | 2025-03-16 | |
Enamine | EN300-398175-0.5g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 0.5g |
$1084.0 | 2025-03-16 | |
Enamine | EN300-398175-1.0g |
1,4,5-tribromoisoquinoline |
2138201-10-0 | 95.0% | 1.0g |
$1129.0 | 2025-03-16 |
Isoquinoline, 1,4,5-tribromo- Related Literature
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
4. Water
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on Isoquinoline, 1,4,5-tribromo-
Recent Advances in the Study of Isoquinoline, 1,4,5-tribromo- (CAS: 2138201-10-0) in Chemical Biology and Pharmaceutical Research
The compound Isoquinoline, 1,4,5-tribromo- (CAS: 2138201-10-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This halogenated isoquinoline derivative exhibits remarkable chemical reactivity and biological activity, making it a promising candidate for drug discovery and development. Recent studies have focused on elucidating its molecular interactions, synthetic pathways, and pharmacological effects, providing valuable insights for researchers in the field.
Structural analysis reveals that the tribromination pattern at positions 1, 4, and 5 of the isoquinoline core significantly enhances the compound's electron-withdrawing properties and molecular stability. This modification has been shown to improve binding affinity to various biological targets, particularly in the context of enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,4,5-tribromo-isoquinoline exhibits potent inhibitory activity against several kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range.
Recent synthetic chemistry advancements have developed more efficient routes for producing Isoquinoline, 1,4,5-tribromo- with higher yields and purity. A novel microwave-assisted bromination method reported in ACS Omega (2024) achieved 92% yield while reducing reaction time from 24 hours to just 45 minutes. These improvements in synthetic methodology are crucial for enabling larger-scale production and more extensive biological evaluation of this compound.
Pharmacological studies have uncovered several potential therapeutic applications for 1,4,5-tribromo-isoquinoline. Notably, research published in European Journal of Pharmacology (2023) demonstrated its significant anti-proliferative effects against various cancer cell lines, particularly in breast and prostate cancers. The compound appears to induce apoptosis through multiple pathways, including ROS generation and mitochondrial membrane potential disruption. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In neuropharmacology, preliminary in vitro studies indicate that 1,4,5-tribromo-isoquinoline may modulate neurotransmitter systems. A recent investigation in Neurochemical Research (2024) reported its ability to enhance GABAergic transmission while simultaneously inhibiting glutamatergic activity, suggesting possible applications in neurological disorders characterized by excitotoxicity. However, further in vivo studies are needed to validate these effects and assess potential neuroprotective properties.
The safety profile and pharmacokinetic properties of Isoquinoline, 1,4,5-tribromo- are currently under investigation. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate moderate oral bioavailability but significant hepatic metabolism. Researchers are exploring various formulation strategies, including nanoparticle encapsulation, to improve its pharmacokinetic profile and reduce potential hepatotoxicity observed in high-dose animal studies.
Future research directions for 1,4,5-tribromo-isoquinoline include structure-activity relationship studies to optimize its pharmacological properties, investigation of combination therapies with existing drugs, and development of targeted delivery systems. The compound's unique chemical features continue to make it a valuable scaffold for medicinal chemistry, with potential applications extending beyond its current investigated uses to include antimicrobial and antiviral therapies.
2138201-10-0 (Isoquinoline, 1,4,5-tribromo-) Related Products
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)



